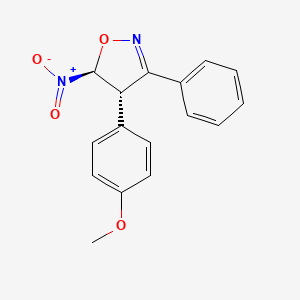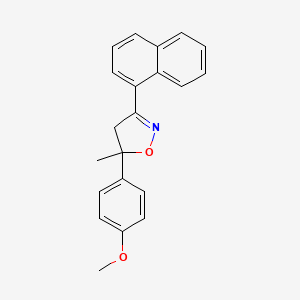
Isoxazole, 4,5-dihydro-5-(4-methoxyphenyl)-5-methyl-3-(1-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxyphenyl)-5-methyl-3-(naphthalen-1-yl)-4,5-dihydroisoxazole is a heterocyclic compound that features an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-5-methyl-3-(naphthalen-1-yl)-4,5-dihydroisoxazole typically involves the reaction of 4-methoxybenzaldehyde with naphthylamine under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the isoxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis to increase yield and reduce reaction times. This method utilizes microwave irradiation to accelerate the reaction, resulting in higher efficiency and lower energy consumption compared to traditional heating methods .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-5-methyl-3-(naphthalen-1-yl)-4,5-dihydroisoxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted isoxazoles .
Scientific Research Applications
5-(4-Methoxyphenyl)-5-methyl-3-(naphthalen-1-yl)-4,5-dihydroisoxazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as photochromic and fluorescent materials
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-5-methyl-3-(naphthalen-1-yl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Naphthoylindoles: Compounds such as AM-2202 and JWH-018 share structural similarities with 5-(4-Methoxyphenyl)-5-methyl-3-(naphthalen-1-yl)-4,5-dihydroisoxazole.
Naphthopyrans: These compounds also feature a naphthalene ring and exhibit similar photochromic properties.
Uniqueness
What sets 5-(4-Methoxyphenyl)-5-methyl-3-(naphthalen-1-yl)-4,5-dihydroisoxazole apart is its unique combination of a methoxyphenyl group and an isoxazole ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
653601-95-7 |
|---|---|
Molecular Formula |
C21H19NO2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-5-methyl-3-naphthalen-1-yl-4H-1,2-oxazole |
InChI |
InChI=1S/C21H19NO2/c1-21(16-10-12-17(23-2)13-11-16)14-20(22-24-21)19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,14H2,1-2H3 |
InChI Key |
BTKWLKODULZUCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=NO1)C2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[([1,1'-Biphenyl]-4-yl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12913024.png)

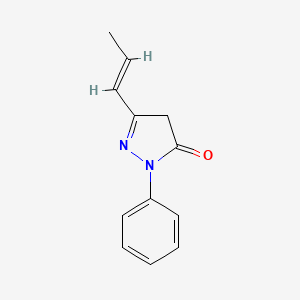

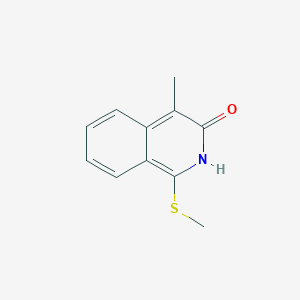
![5-[(4-Aminopyrimidin-2-yl)sulfanyl]-2-pentyl-2-phenylcyclopentan-1-one](/img/structure/B12913046.png)
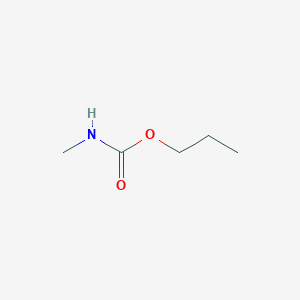
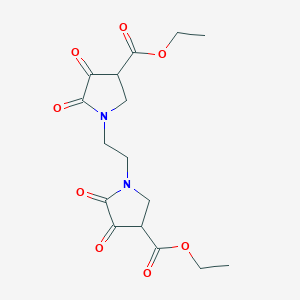
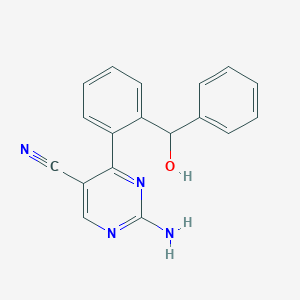
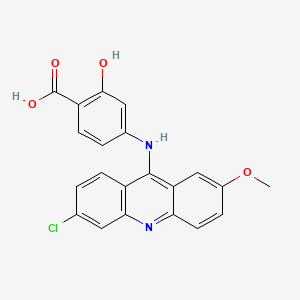

![3-Methoxy-6-(2-methoxyphenoxy)-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B12913062.png)
